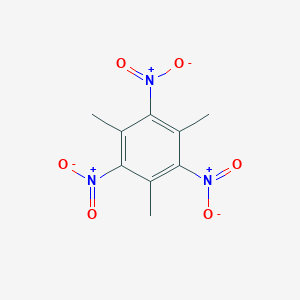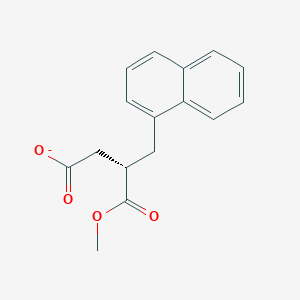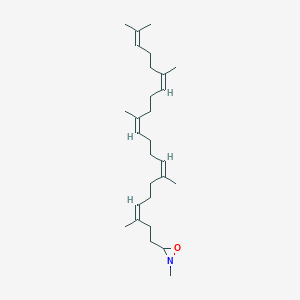
Squalene N-methyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Squalene N-methyloxaziridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting squalene with N-methyloxaziridine, resulting in the formation of a highly reactive intermediate. Squalene N-methyloxaziridine has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Squalene N-methyloxaziridine has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, squalene N-methyloxaziridine is used as a versatile reagent for the oxidation of various functional groups. In medicinal chemistry, squalene N-methyloxaziridine has been investigated for its potential as an anticancer agent and as a drug delivery system. In materials science, squalene N-methyloxaziridine has been used to prepare novel materials with unique properties.
Wirkmechanismus
The mechanism of action of squalene N-methyloxaziridine is based on its ability to act as a highly reactive oxidizing agent. The compound can react with various functional groups, including alkenes, alcohols, and amines, resulting in the formation of oxidized products. The reaction of squalene N-methyloxaziridine with alkenes results in the formation of epoxides, while the reaction with alcohols and amines results in the formation of corresponding aldehydes and ketones.
Biochemische Und Physiologische Effekte
Squalene N-methyloxaziridine has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, squalene N-methyloxaziridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Squalene N-methyloxaziridine has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which allows it to react with various functional groups under mild reaction conditions. Additionally, squalene N-methyloxaziridine is a stable compound that can be stored for extended periods without significant degradation. However, the compound has several limitations, including its potential toxicity and the need for careful control of reaction conditions to avoid side reactions.
Zukünftige Richtungen
For the study of squalene N-methyloxaziridine include the development of new synthetic methods, investigation of potential applications in drug delivery and materials science, and further elucidation of its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of squalene N-methyloxaziridine involves the reaction of squalene with N-methyloxaziridine in the presence of a catalyst. The reaction results in the formation of a highly reactive intermediate, which is then used in various chemical reactions. The synthesis of squalene N-methyloxaziridine is a complex process that requires careful control of reaction conditions to obtain high yields of the compound.
Eigenschaften
CAS-Nummer |
126267-95-6 |
|---|---|
Produktname |
Squalene N-methyloxaziridine |
Molekularformel |
C32H55NO |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine |
InChI |
InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20- |
InChI-Schlüssel |
BGVFNPALTGKZQC-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
Synonyme |
squalene N-methyloxaziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



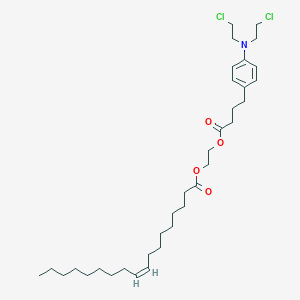
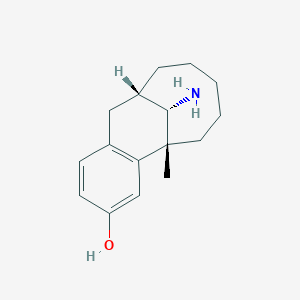
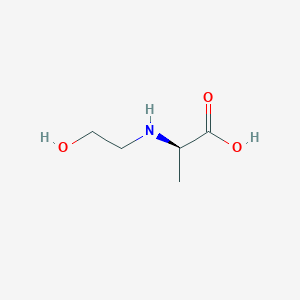
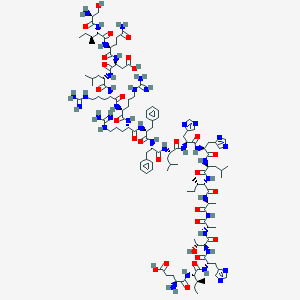
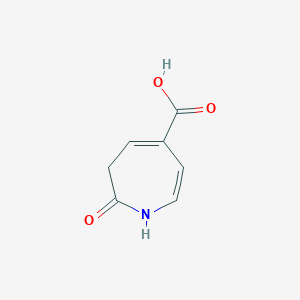
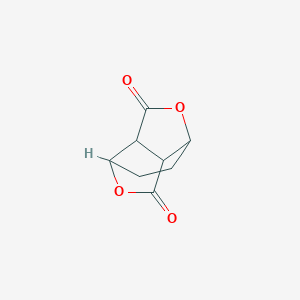
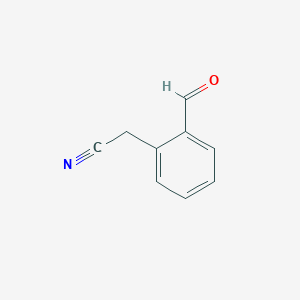
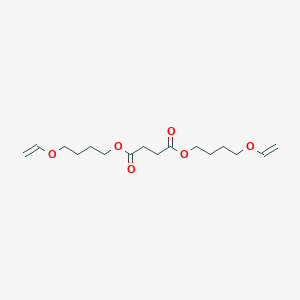
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)



